N-[(pyridin-4-yl)methyl]piperidin-4-amine
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Overview
Description
N-[(pyridin-4-yl)methyl]piperidin-4-amine is a heterocyclic compound that features both a pyridine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-4-yl)methyl]piperidin-4-amine typically involves the reaction of 4-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. One common method is reductive amination, where the aldehyde group of 4-pyridinecarboxaldehyde reacts with piperidine to form an imine intermediate, which is subsequently reduced to the desired amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents used in the reaction are also selected to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-4-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the pyridine or piperidine rings .
Scientific Research Applications
N-[(pyridin-4-yl)methyl]piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development targeting neurological disorders and other diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(pyridin-4-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
- **N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)am
Properties
CAS No. |
1177343-97-3; 160357-89-1 |
---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.278 |
IUPAC Name |
N-(pyridin-4-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C11H17N3/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11/h1-2,5-6,11,13-14H,3-4,7-9H2 |
InChI Key |
LYGAFNVQJHNKAD-UHFFFAOYSA-N |
SMILES |
C1CNCCC1NCC2=CC=NC=C2 |
solubility |
not available |
Origin of Product |
United States |
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